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molecular formula C6H3F3N4 B580980 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-20-2

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B580980
M. Wt: 188.113
InChI Key: HHRYGAGDPASJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168637B2

Procedure details

A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature (P. J. Nelson and K. T. Potts, J. Org. Chem. 1962, 27, 3243, except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane), TFA (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted with ethyl acetate (3×), washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid (861 mg). 1H NMR (500 MHz, CDCl3) δ 8.17˜8.20 (m, 2H), 9.54 (s, 1H). LC/MS (M+1) 189.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)[NH2:2].ClC1C=NC=CN=1.NN.[C:18](O)([C:20]([F:23])([F:22])[F:21])=O.[OH-].[NH4+]>>[F:21][C:20]([F:23])([F:22])[C:18]1[N:4]2[CH:5]=[CH:6][N:7]=[CH:8][C:3]2=[N:1][N:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
N(N)C1=NC=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
2.55 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
1962, 27, 3243, except that the crude product was extracted into 10% methanol/dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 100% ethyl acetate
ADDITION
Type
ADDITION
Details
The solution was added to ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C1=NN=C2N1C=CN=C2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 861 mg
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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